molecular formula C18H24N2 B14417891 3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole CAS No. 86981-02-4

3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole

Cat. No.: B14417891
CAS No.: 86981-02-4
M. Wt: 268.4 g/mol
InChI Key: YXHMGTHXWDXYLS-UHFFFAOYSA-N
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Description

3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a unique structure that combines an indole ring with a dihydropyridine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole ring, followed by the introduction of the dihydropyridine moiety through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(5-Methyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole
  • 3-[2-(5-Propyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole

Uniqueness

The uniqueness of 3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole lies in its specific structural features, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the ethyl group in the dihydropyridine moiety can influence its reactivity and interaction with biological targets.

Properties

CAS No.

86981-02-4

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

3-[2-(5-ethyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1-methylindole

InChI

InChI=1S/C18H24N2/c1-3-15-7-6-11-20(13-15)12-10-16-14-19(2)18-9-5-4-8-17(16)18/h4-5,7-9,14H,3,6,10-13H2,1-2H3

InChI Key

YXHMGTHXWDXYLS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCCN(C1)CCC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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